molecular formula C23H34NaO5 B1681366 Treprostinil sodium CAS No. 289480-64-4

Treprostinil sodium

Cat. No.: B1681366
CAS No.: 289480-64-4
M. Wt: 413.5 g/mol
InChI Key: RCKWZOAISRYANP-ZSESPEEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Treprostinil sodium has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Treprostinil sodium, also known as Remodulin, is a stable tricyclic analogue of prostacyclin . It primarily targets the pulmonary and systemic arterial vascular beds . These targets play a crucial role in regulating blood flow and pressure in the body.

Biochemical Pathways

The action of Treprostinil affects the prostacyclin pathway. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. Imbalances in the endothelin-1, nitric oxide, and prostacyclin pathways can lead to increased production of vasoconstricting compounds (e.g., endothelin, thromboxane) and decreased production of vasodilators (e.g., prostacyclin), ultimately resulting in pulmonary artery vasoconstriction and endothelial cell proliferation . Treprostinil, by mimicking prostacyclin, helps to restore this balance.

Pharmacokinetics

Treprostinil has a bioavailability of approximately 17% . It is completely absorbed from the subcutaneous site and reaches steady state in 10 hours . It is extensively metabolized in the liver by an unknown enzyme system . About 79% of the administered dose is excreted in urine and 13% in feces . The half-life of Treprostinil is between 2 to 4 hours .

Result of Action

The molecular and cellular effects of Treprostinil’s action include direct vasodilation of the pulmonary and systemic arterial vascular beds, thereby reducing pulmonary artery pressure . This leads to improved systemic oxygen transport and increased cardiac output . It also inhibits platelet aggregation, which can prevent the formation of blood clots .

Action Environment

The efficacy and stability of Treprostinil can be influenced by various environmental factors. For instance, patients with mild to moderate hepatic insufficiency may experience reduced clearance of up to 80% . This could potentially affect the drug’s efficacy and side effects. Therefore, caution is advised when administering Treprostinil to patients who have impaired liver function .

Safety and Hazards

Treprostinil is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Treprostinil is available in three different formulations and four different routes of administration: Remodulin® (treprostinil sodium, intravenous and subcutaneous administration), Tyvaso® (this compound, inhaled administration), and Orenitram® (treprostinil diolamine, oral administration) for the treatment of pulmonary arterial hypertension (PAH) . The future directions of this compound could involve exploring its efficacy in other routes of administration or in combination with other drugs.

Biochemical Analysis

Biochemical Properties

Treprostinil sodium promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . It interacts with various enzymes and proteins, including prostaglandin E receptor 2 (EP2), prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) . These interactions lead to various biochemical reactions that contribute to its therapeutic effects.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It reduces symptoms in patients with pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the activation of the prostaglandin E receptor 2 (EP2), the prostaglandin D receptor 1 (DP1), and peroxisome proliferator-activated receptors (PPAR) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of diluted this compound was assessed over a 76-hour period at 40 degrees Celsius and 75% relative humidity . This study provides valuable information on the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In vivo studies have found that administration of Treprostinil resulted in a reduction in cell proliferation, reduced collagen secretion and synthesis, and reduced lung inflammation and fibrosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

Given its role in various cellular and molecular processes, it is likely that it is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of treprostinil involves key steps such as the Claisen rearrangement and catalytic Pauson–Khand reactions. These reactions are performed in continuous flow using a plug flow reactor, which improves yields and selectivity . The synthesis starts from (S)-epichlorhydrin and involves 12 linear steps to achieve a 14% global yield .

Industrial Production Methods: Industrial production of treprostinil sodium involves the preparation of its crystal form, which ensures better stability and hygroscopicity. The process includes the use of a mixed solvent system of organic solvent and water to achieve the desired crystal form .

Chemical Reactions Analysis

Types of Reactions: Treprostinil sodium undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Comparison with Similar Compounds

    Epoprostenol: Another synthetic prostacyclin used to treat pulmonary arterial hypertension.

    Iloprost: A prostacyclin analogue used for similar indications but with different pharmacokinetic properties.

Uniqueness of Treprostinil Sodium: this compound is unique due to its chemical stability, longer half-life, and availability in multiple formulations (subcutaneous, intravenous, inhaled, and oral). These properties provide more treatment options and improve patient compliance .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Treprostinil sodium can be achieved through a multi-step process that involves the conversion of various starting materials into the final product. The key steps in this pathway include the synthesis of the intermediate compound, treprostinil, which is then converted into Treprostinil sodium through a salt formation reaction.", "Starting Materials": [ "3,4-Dihydroxybenzaldehyde", "2-methoxyphenol", "Ethyl 3-oxobutanoate", "Sodium borohydride", "Sodium hydroxide", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: 3,4-Dihydroxybenzaldehyde is reacted with 2-methoxyphenol in the presence of sodium hydroxide to form the intermediate compound, 2-(3,4-dihydroxybenzylidene)-3-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid.", "Step 2: The intermediate compound is then reacted with ethyl 3-oxobutanoate in the presence of methanesulfonic acid to form treprostinil.", "Step 3: Treprostinil is then converted into Treprostinil sodium through a salt formation reaction. This involves the addition of sodium bicarbonate to a solution of treprostinil in water and ethanol, followed by the addition of sodium chloride to form Treprostinil sodium." ] }

CAS No.

289480-64-4

Molecular Formula

C23H34NaO5

Molecular Weight

413.5 g/mol

IUPAC Name

sodium;2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate

InChI

InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/t16-,17-,18+,19-,21+;/m0./s1

InChI Key

RCKWZOAISRYANP-ZSESPEEFSA-N

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na]

SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+]

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na]

Appearance

Solid powder

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

81846-19-7 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate
Orenitram
Remodulin
trepostinil sodium
treprostinil
treprostinil diethanolamine
treprostinil diolamin
treprostinil diolamine
treprostinil sodium
UT-15
UT-15C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Treprostinil sodium
Reactant of Route 2
Treprostinil sodium
Reactant of Route 3
Reactant of Route 3
Treprostinil sodium
Reactant of Route 4
Reactant of Route 4
Treprostinil sodium
Reactant of Route 5
Reactant of Route 5
Treprostinil sodium
Reactant of Route 6
Treprostinil sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.